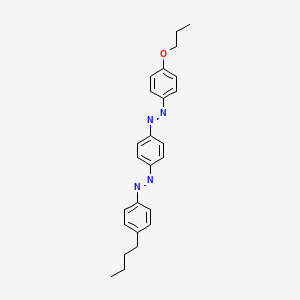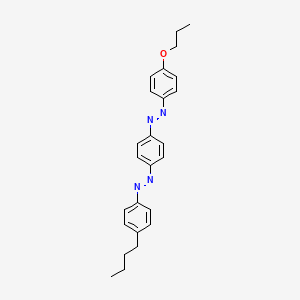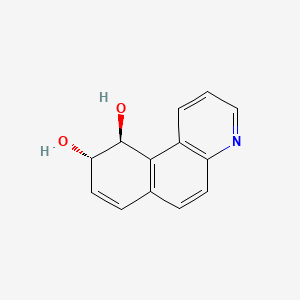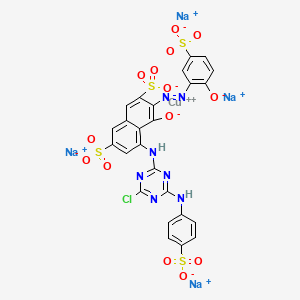
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is an aromatic azo compound characterized by the presence of a diazene group (-N=N-) linking two phenyl rings. This compound is notable for its vibrant color and stability, making it valuable in various applications, particularly in the dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound generally follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and yield. The use of continuous flow reactors is also common to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: Diazene compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- finds extensive use in scientific research due to its unique properties:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in the production of dyes, pigments, and as a stabilizer in various formulations.
作用機序
The mechanism of action of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- involves its interaction with molecular targets through the azo group. The compound can undergo reversible cis-trans isomerization under light or thermal conditions, which is exploited in various applications such as photoresponsive materials. The molecular pathways involved include the interaction with specific enzymes or receptors, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-ethoxyphenyl)-, (E,E)-
- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-methoxyphenyl)-, (E,E)-
- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-butoxyphenyl)-, (E,E)-
Highlighting Uniqueness
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is unique due to its specific substituents on the aromatic rings, which impart distinct physical and chemical properties. The presence of the butyl and propoxy groups enhances its solubility and stability, making it particularly suitable for specific industrial applications.
特性
| G207, Cancer killing viruses are modified to make them utilizable as a therapeutic agent in human by switching off certain genes that normally enable the virus to multiply in healthy cells, which would destroy these cells. As a result of this genetic modification, the HSVs are able to reproduce in tumor cells solely, since only this offer an environment that compensates for the loss of the removed viral genes. Consequently, the virus is able to replicate in the tumor cells, selectively destroying them without harming healthy tissue. | |
| 162320-00-5 | |
分子式 |
C25H28N4O |
分子量 |
400.5 g/mol |
IUPAC名 |
(4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3 |
InChIキー |
ZUGKFNYCFBDWIO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







